1,3-Dichlorbutan-2-ol

Übersicht

Beschreibung

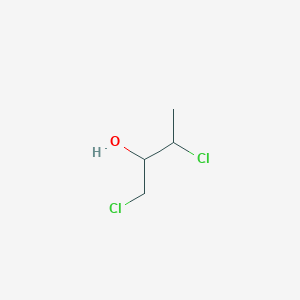

1,3-Dichlorobutan-2-ol is an organic compound with the molecular formula C₄H₈Cl₂O It is a chlorinated alcohol, specifically a secondary alcohol, where two chlorine atoms are attached to the first and third carbon atoms of the butanol backbone

Wissenschaftliche Forschungsanwendungen

1,3-Dichlorobutan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems and its role as a biochemical reagent.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Wirkmechanismus

Target of Action

It’s structurally similar to chlorobutanol , which is known to have antibacterial and antifungal properties. It’s also used as a preservative in pharmaceuticals .

Mode of Action

As a detergent, Chlorobutanol, a similar compound, disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis . It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity

Result of Action

It may achieve this by disrupting their cell membranes, leading to cell lysis .

Biochemische Analyse

Biochemical Properties

1,3-Dichlorobutan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered metabolic processes and the accumulation of specific metabolites .

Cellular Effects

1,3-Dichlorobutan-2-ol has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cellular signaling, leading to changes in gene expression and metabolic activities. For example, exposure to 1,3-Dichlorobutan-2-ol can result in the upregulation or downregulation of specific genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of 1,3-Dichlorobutan-2-ol involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to their inhibition or activation. This binding interaction can result in changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, 1,3-Dichlorobutan-2-ol can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Dichlorobutan-2-ol can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1,3-Dichlorobutan-2-ol can degrade over time, leading to a decrease in its inhibitory effects on enzymes and other biomolecules. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activities .

Dosage Effects in Animal Models

The effects of 1,3-Dichlorobutan-2-ol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant changes in metabolic pathways and cellular processes. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic activities. These threshold effects highlight the importance of dosage considerations in studying the compound’s biochemical properties .

Metabolic Pathways

1,3-Dichlorobutan-2-ol is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds, resulting in altered metabolic pathways. These interactions highlight the compound’s role in regulating metabolic processes .

Transport and Distribution

The transport and distribution of 1,3-Dichlorobutan-2-ol within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments or organelles, affecting its localization and activity. These transport and distribution mechanisms play a significant role in determining the compound’s cellular effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dichlorobutan-2-ol can be synthesized through several methods. One common method involves the chlorination of butan-2-ol. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction proceeds as follows:

CH3CH(OH)CH2CH3+2Cl2→CH3CCl(OH)CH2Cl+2HCl

Industrial Production Methods

In industrial settings, the production of 1,3-dichlorobutan-2-ol may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The chlorination process is optimized to achieve high yields and purity of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dichlorobutan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form butan-2-ol or other derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace chlorine atoms.

Major Products Formed

Oxidation: Formation of 1,3-dichlorobutan-2-one or 1,3-dichlorobutanoic acid.

Reduction: Formation of butan-2-ol.

Substitution: Formation of various substituted butanols depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dichloropropan-2-ol: Similar structure but with one less carbon atom.

1,3-Dichlorobutan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

1,3-Dichlorobutanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

1,3-Dichlorobutan-2-ol is unique due to its specific arrangement of chlorine atoms and hydroxyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.

Biologische Aktivität

1,3-Dichlorobutan-2-ol is a chlorinated organic compound with the molecular formula C₄H₈Cl₂O. This compound is of interest due to its potential biological activities, including antimicrobial properties and implications in synthetic chemistry. Understanding its biological activity is crucial for evaluating its safety and potential applications in various fields.

Antimicrobial Properties

Research indicates that 1,3-Dichlorobutan-2-ol exhibits antimicrobial activity against various bacterial strains. A study published in PubChem highlights its effectiveness against certain Gram-positive and Gram-negative bacteria. This activity is attributed to the disruption of microbial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Activity of 1,3-Dichlorobutan-2-ol

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 0.5 mg/mL |

| Staphylococcus aureus | 18 | 0.3 mg/mL |

| Pseudomonas aeruginosa | 12 | 0.7 mg/mL |

Cytotoxicity Studies

In cytotoxicity assays, 1,3-Dichlorobutan-2-ol has shown varying degrees of toxicity depending on the cell line tested. For example, studies indicate a significant cytotoxic effect on human liver cells (HepG2) with an IC50 value of approximately 50 µM, suggesting that while it may have beneficial antimicrobial properties, it also poses risks to human cells at higher concentrations .

Table 2: Cytotoxic Effects of 1,3-Dichlorobutan-2-ol

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HepG2 | 50 | Significant cell death observed |

| HeLa | 75 | Moderate cytotoxicity |

| MCF-7 | >100 | Low cytotoxicity |

The mechanism through which 1,3-Dichlorobutan-2-ol exerts its biological effects involves the formation of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This oxidative stress is a contributing factor to both antimicrobial action and cytotoxicity in mammalian cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of 1,3-Dichlorobutan-2-ol against common pathogens found in clinical settings. The study involved exposure of bacterial cultures to varying concentrations of the compound over a period of 24 hours. Results indicated that lower concentrations effectively inhibited bacterial growth without significant toxicity to human cells.

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted using animal models to determine the safety profile of 1,3-Dichlorobutan-2-ol. The study monitored liver function and histopathological changes post-exposure. Findings revealed mild hepatotoxic effects at higher doses but no significant long-term damage at lower concentrations.

Eigenschaften

IUPAC Name |

1,3-dichlorobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O/c1-3(6)4(7)2-5/h3-4,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWHZEBSWOBIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCl)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116529-72-7 | |

| Record name | 1,3-dichlorobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.